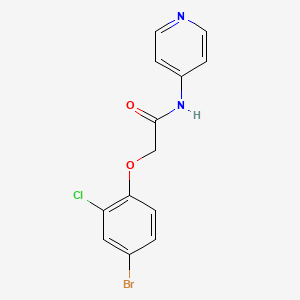

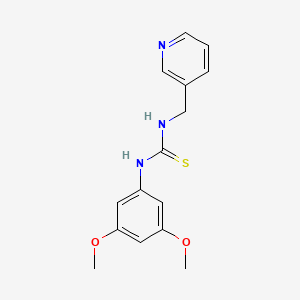

![molecular formula C13H16N2O2 B5720706 2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)

2-[(cyclopentylcarbonyl)amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(cyclopentylcarbonyl)amino]benzamide” is an organic compound . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .

Synthesis Analysis

Benzamides, including “2-[(cyclopentylcarbonyl)amino]benzamide”, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular formula of “2-[(cyclopentylcarbonyl)amino]benzamide” is C13H16N2O2 . The structure is composed of a benzamide group with a cyclopentylcarbonyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis

The synthesis of benzamides, including “2-[(cyclopentylcarbonyl)amino]benzamide”, involves the reaction of benzoic acids and amines. This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

Benzamides, including “2-[(cyclopentylcarbonyl)amino]benzamide”, are generally solids at room temperature. They have high boiling points compared to alcohols of similar molar mass . The solubility of benzamides in water decreases as the number of carbon atoms increases .科学的研究の応用

Anti-Tubercular Agents

“2-[(cyclopentylcarbonyl)amino]benzamide” derivatives have been explored as potential anti-tubercular agents. These compounds have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis . The derivatives exhibit significant inhibitory concentrations (IC50) and are more active than existing drugs like Pyrazinamide, making them promising candidates for treating tuberculosis, especially in drug-resistant strains.

Antioxidant Activity

Benzamide derivatives, including those with the “2-[(cyclopentylcarbonyl)amino]benzamide” structure, have been studied for their antioxidant properties . These compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activities. This suggests their potential use in preventing oxidative stress-related diseases and could be pivotal in developing new therapeutic agents.

Antibacterial Applications

The antibacterial activity of benzamide compounds has been a subject of research, with studies indicating that they can inhibit the growth of both gram-positive and gram-negative bacteria . This positions “2-[(cyclopentylcarbonyl)amino]benzamide” as a potential scaffold for developing new antibacterial drugs.

Drug Synthesis Intermediates

Benzamides are integral in the synthesis of various therapeutic agents. The “2-[(cyclopentylcarbonyl)amino]benzamide” can serve as an intermediate in the synthesis of drugs targeting a range of conditions, from hypercholesterolemia to cancer . This versatility underscores the compound’s importance in pharmaceutical manufacturing.

Industrial Applications

Beyond medical applications, benzamide derivatives are used in the plastic, paper, and rubber industries due to their chemical properties . “2-[(cyclopentylcarbonyl)amino]benzamide” could be utilized in these industries, potentially as a stabilizer or a modifier to enhance product characteristics.

Agricultural Sector

The role of amides, including benzamides, in agriculture is noteworthy. They may be used to synthesize compounds that can act as growth regulators or pesticides . The specific attributes of “2-[(cyclopentylcarbonyl)amino]benzamide” could be harnessed to develop new agricultural chemicals that improve crop yield and protect against pests.

特性

IUPAC Name |

2-(cyclopentanecarbonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-12(16)10-7-3-4-8-11(10)15-13(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCRKLUTUQRNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Cyclopentylcarbonyl)amino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

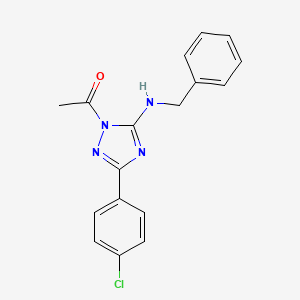

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)

![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)

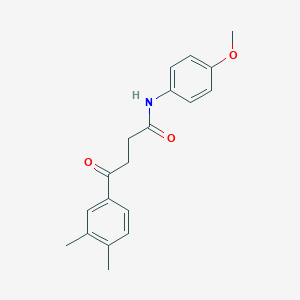

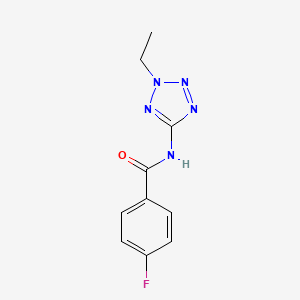

![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)

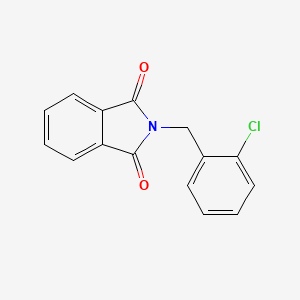

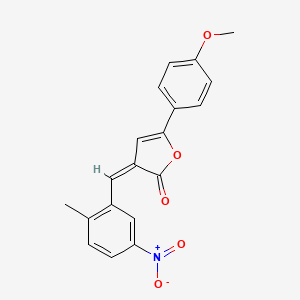

![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)

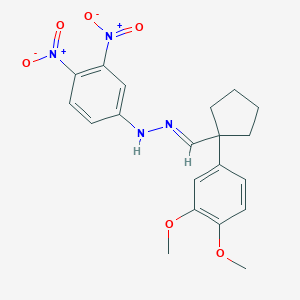

![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)